molecular formula C10H15IN2O2 B2812015 ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1856095-24-3

ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No. B2812015
CAS RN: 1856095-24-3
M. Wt: 322.146
InChI Key: IJGJXOQVELNIFG-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative. Pyrazoles are characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . They hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .


Synthesis Analysis

Pyrazoles can be synthesized using diverse methods. These methods span from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .


Molecular Structure Analysis

The molecular structure of pyrazoles is characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms . The structural diversity of pyrazoles is due to the ability to modify through nucleophilic (at C-3 or C-5 positions) and electrophilic substitution (preferably at N-1, N-2, or C-4 positions) reactions .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Future Directions

Pyrazoles have garnered substantial interest from researchers due to their diverse biological activities and significant role in various sectors of the chemical industry . The current trends in organic synthesis and medicinal chemistry are shown in convergence with the principles and metrics of green chemistry such as “metal-free” and “solvent-free” reactions, green solvent, homo- and heterogeneous catalyst, multicomponent reactions (MCR), one-pot process, atomic efficiency, molecular docking, primary screening . These trends indicate the future directions in the research and applications of pyrazole derivatives.

properties

IUPAC Name

ethyl 1-butyl-4-iodopyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGJXOQVELNIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OCC)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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